Ethyl 5-amino-4-chloro-2-nitrobenzoate

Description

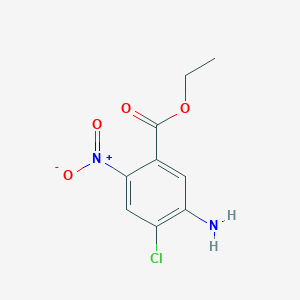

Ethyl 5-amino-4-chloro-2-nitrobenzoate (CAS No. 2208821-82-1) is a substituted benzoate ester with the molecular formula C₉H₉ClN₂O₄ and a molecular weight of 244.63 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position, an amino group (-NH₂) at the 5-position, and a chlorine atom at the 4-position on the benzene ring, esterified with an ethyl group (Figure 1). This compound is commercially available in quantities ranging from 250 mg to 5 g, with prices reflecting its specialized synthesis (e.g., 1 g costs €109.00) .

The presence of multiple functional groups—nitro, amino, chloro, and ester—imparts unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which influence its applications in pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name |

ethyl 5-amino-4-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-7(11)6(10)4-8(5)12(14)15/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGMMOFJILZPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl 4-chlorobenzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reducing agents and catalysts to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas (H2) with a palladium catalyst.

Substitution Reagents: Amines, thiols, and other nucleophiles.

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Major Products Formed

Reduction: this compound can be reduced to Ethyl 5-amino-4-chloro-2-aminobenzoate.

Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Oxidation: Oxidation of the amino group can produce nitroso or nitro derivatives.

Scientific Research Applications

Ethyl 5-amino-4-chloro-2-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are investigated for their biological activities.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-2-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various biological effects. The presence of functional groups like the amino, chloro, and nitro groups allows for diverse interactions with molecular targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

Ethyl 5-amino-4-chloro-2-nitrobenzoate belongs to a family of substituted benzoates and nitroaromatics. Key analogues include:

Key Observations:

Substituent Effects: Halogen Position: Replacing 4-Cl with 4-F (as in Ethyl-5-amino-2-chloro-4-fluorobenzoate) reduces molecular weight and may alter electronic properties (e.g., fluorine’s electronegativity enhances polarity) . Functional Group Variation: Carboxylic acid derivatives (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) exhibit higher solubility in polar solvents compared to esters but lower stability in acidic conditions .

Price and Availability: this compound is more expensive than 5-nitro-2-(morpholin-4-yl)benzoic acid (€109.00 vs. €80.00 for 1 g), likely due to its multi-step synthesis involving nitro reduction and halogenation .

Physicochemical and Reactivity Comparisons

Hydrogen Bonding and Solubility:

- In contrast, morpholine-containing analogues (e.g., 5-nitro-2-(morpholin-4-yl)benzoic acid) exhibit enhanced solubility in aprotic solvents due to the morpholine ring’s basicity .

Reactivity:

- The nitro group at the 2-position is electron-withdrawing, directing electrophilic substitution to the meta position. However, the presence of the amino group at 5-position may activate the ring for nucleophilic reactions, a feature absent in non-amino-substituted analogues like 1,3-dibromo-5-nitrobenzene .

Biological Activity

Ethyl 5-amino-4-chloro-2-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClN2O4 and features several functional groups that contribute to its reactivity and biological interactions. The structure includes:

- Amino Group (-NH2) : Often involved in hydrogen bonding and biological interactions.

- Chloro Group (-Cl) : Affects the compound's lipophilicity and can participate in nucleophilic substitution reactions.

- Nitro Group (-NO2) : Known for its role in redox reactions and potential involvement in electron transfer processes.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro group allows for electron transfer reactions, while the amino group can engage in hydrogen bonding with proteins, influencing biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Antimicrobial Activity : Nitrobenzoate derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell processes.

- Anticancer Properties : Some studies suggest that nitrobenzoate compounds can inhibit tumor cell proliferation and induce apoptosis.

Antimicrobial Activity

Research has indicated that nitrobenzoate derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various bacterial strains.

| Compound | Target Organisms | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

In vitro studies have shown that nitrobenzoate derivatives can suppress cancer cell growth by inducing apoptosis and inhibiting angiogenesis. A notable study involving zebrafish models revealed that these compounds could impair vascular development, which is crucial for tumor growth.

Case Studies

- Antimicrobial Efficacy : A study conducted on this compound demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential use in developing new antibiotics.

- Cancer Treatment Research : In a preclinical trial, this compound was evaluated for its ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.